molecular formula C16H17NO2 B14692352 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol CAS No. 32185-09-4

4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol

Cat. No.: B14692352
CAS No.: 32185-09-4
M. Wt: 255.31 g/mol
InChI Key: JAQGVTFLBYJJRR-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol is an organic compound characterized by its unique structure, which includes a propoxyphenyl group and a phenol group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol typically involves the reaction of 4-propoxybenzaldehyde with 4-aminophenol in the presence of a suitable solvent such as methanol. The reaction is carried out at room temperature, resulting in the formation of an imine bond between the aldehyde and the amine groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine bond can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methylphenol
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methylbenzyl)oxy]-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide

Uniqueness

4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

32185-09-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(4-propoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C16H17NO2/c1-2-11-19-16-9-3-13(4-10-16)12-17-14-5-7-15(18)8-6-14/h3-10,12,18H,2,11H2,1H3

InChI Key

JAQGVTFLBYJJRR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O

Origin of Product

United States

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